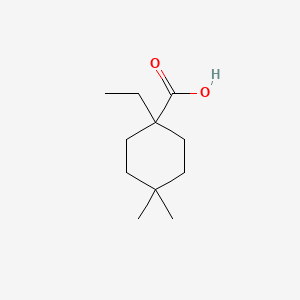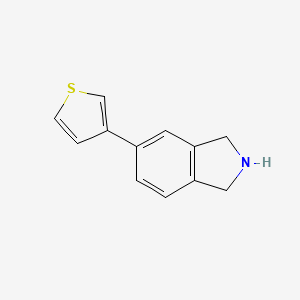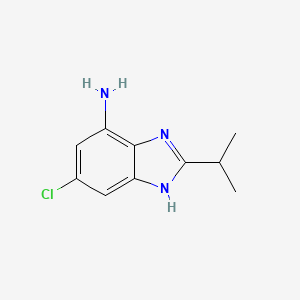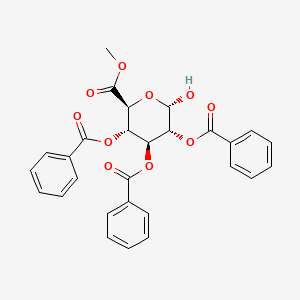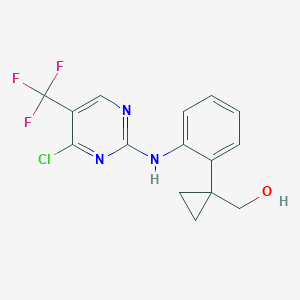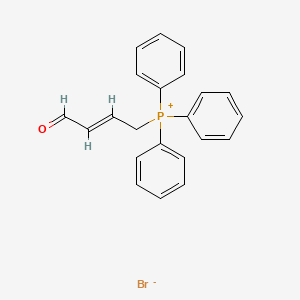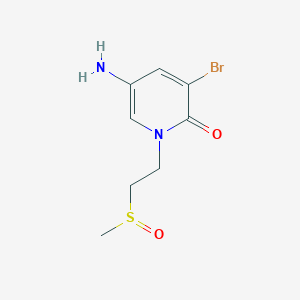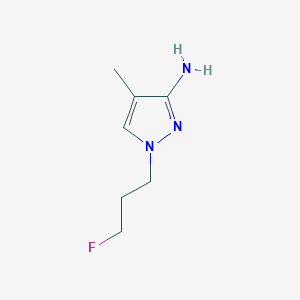![molecular formula C6H13N5 B15252083 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the CuAAC reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, considerations for cost-effectiveness and safety would be paramount in an industrial setting.
化学反応の分析
Types of Reactions
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce various amine derivatives.
科学的研究の応用
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simpler triazole compound that serves as a precursor in the synthesis of more complex triazoles.
4-(aminomethyl)-1H-1,2,3-triazole: A closely related compound with similar chemical properties.
1-(2-Aminoethyl)-1H-1,2,3-triazole:
Uniqueness
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine is unique due to its specific structure, which combines the triazole ring with an aminomethyl group and a propan-1-amine moiety. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H13N5 |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
3-[4-(aminomethyl)triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C6H13N5/c7-2-1-3-11-5-6(4-8)9-10-11/h5H,1-4,7-8H2 |
InChIキー |
JWBMHAOBMQJRCK-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NN1CCCN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


